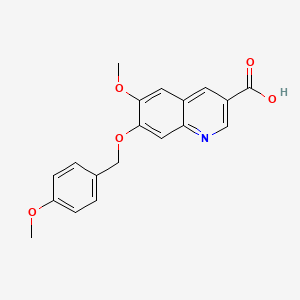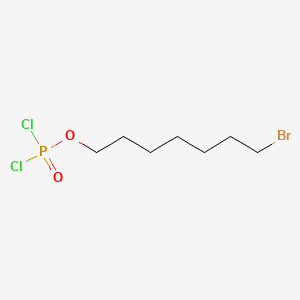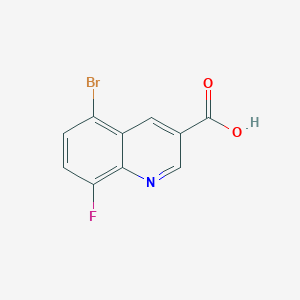![molecular formula C13H13ClN2O2 B13697863 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. The compound has a molecular formula of C13H13ClN2O2 and a molecular weight of 264.71 g/mol . Pyridazinone derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds . One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The reaction conditions often include the use of solvents such as dichloromethane and methanol, with the compound having a melting point of 191-193°C .
Análisis De Reacciones Químicas
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the pyridazinone ring or the chloropropoxyphenyl group .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, pyridazinone derivatives have shown a wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These compounds are also used in the development of new drugs and agrochemicals .
Mecanismo De Acción
The mechanism of action of 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways within the body. Pyridazinone derivatives are known to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides . By inhibiting PDE activity, these compounds can modulate various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation . The specific molecular targets and pathways involved may vary depending on the particular derivative and its pharmacological activity .
Comparación Con Compuestos Similares
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is unique among pyridazinone derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include other pyridazinone derivatives such as zardaverine, emorfazone, pyridaben, and norflurazon . These compounds share the pyridazinone core structure but differ in their substituents and pharmacological activities. For example, zardaverine is a potent bronchodilator and PDE inhibitor, while emorfazone is an anti-inflammatory agent . The unique combination of the chloropropoxyphenyl group and the pyridazinone ring in this compound contributes to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C13H13ClN2O2 |
|---|---|
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
3-[4-(3-chloropropoxy)phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H13ClN2O2/c14-8-1-9-18-11-4-2-10(3-5-11)12-6-7-13(17)16-15-12/h2-7H,1,8-9H2,(H,16,17) |
Clave InChI |
SEXVHBKDFWMWJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=O)C=C2)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)

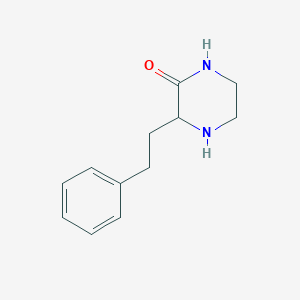

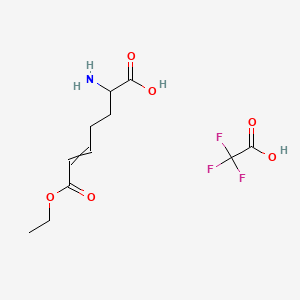

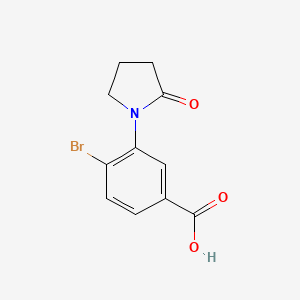

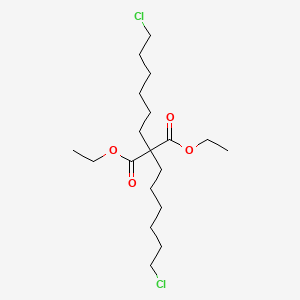
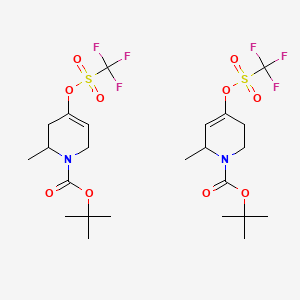
![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
